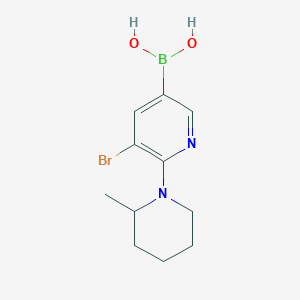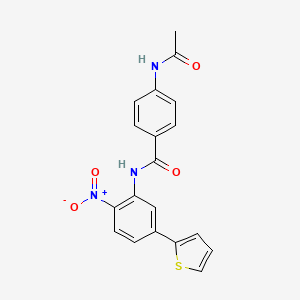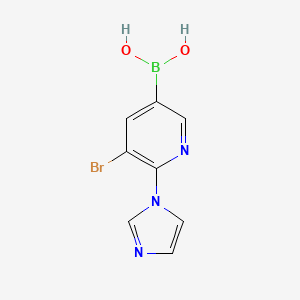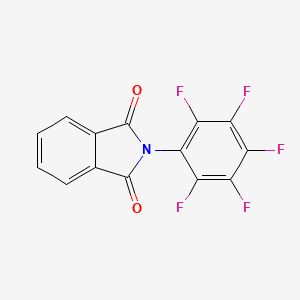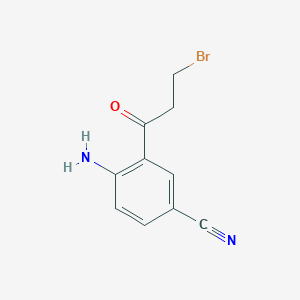
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position, a difluoromethyl group at the 6th position, and a hydroxyl group at the 2nd position on the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine typically involves halogenation and functional group transformations on a pyridine ring. One common method includes the bromination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group and hydroxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or bromine-containing reagents. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions. The hydroxylation step may involve the use of oxidizing agents or hydrolysis reactions. The entire process is optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenylmethanol
- 3-Bromo-6-methoxy-2-methylpyridine
Uniqueness
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other halogenated pyridines. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H4BrF2NO |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-bromo-6-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-2-4(5(8)9)10-6(3)11/h1-2,5H,(H,10,11) |
InChI Key |
XZELDIRSYFTHKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


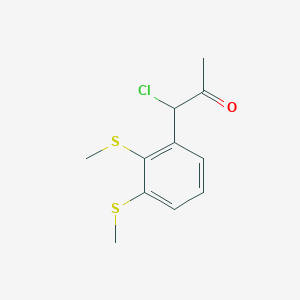
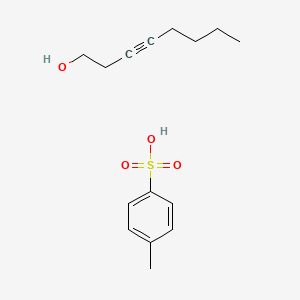
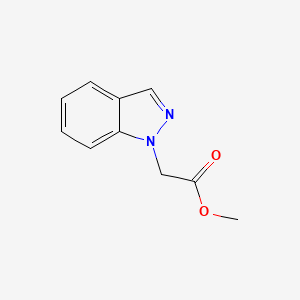
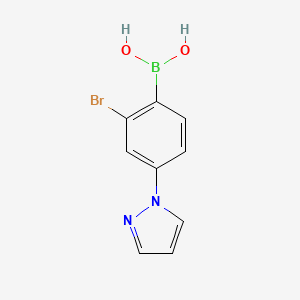
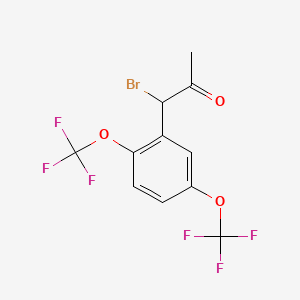

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
